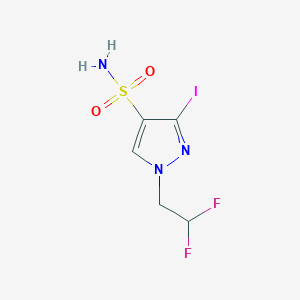
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide, also known as DIPS, is a chemical compound used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative and is synthesized through a multi-step process.
Wirkmechanismus
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide acts as an inhibitor of specific enzymes and proteins involved in cancer cell proliferation. It works by binding to these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been found to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have anti-inflammatory effects, reducing the expression of inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide in lab experiments is its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation. However, one limitation is that more research is needed to fully understand its potential therapeutic applications and to determine its effectiveness in treating cancer in humans.
Zukünftige Richtungen
Future research on 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate its potential use in treating specific types of cancer, such as breast cancer or lung cancer. Furthermore, research could explore the potential use of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide as an anti-inflammatory agent in treating other diseases, such as arthritis or inflammatory bowel disease.
Conclusion:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is a chemical compound that has shown potential therapeutic applications in cancer treatment and as an anti-inflammatory agent. Its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and to determine its effectiveness in treating cancer in humans.
Synthesemethoden
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is synthesized through a multi-step process that involves the reaction of 2,2-difluoroethanol with pyrazole-3-carboxaldehyde, followed by the reaction with sodium hydride and iodine. The resulting product is then reacted with sulfonamide to produce 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-1-3(5(8)10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYDWKLDOGRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

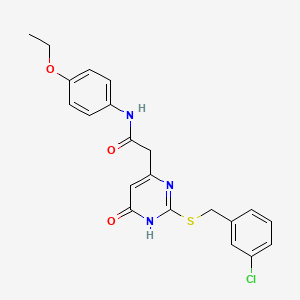


![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
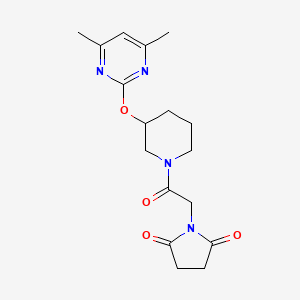
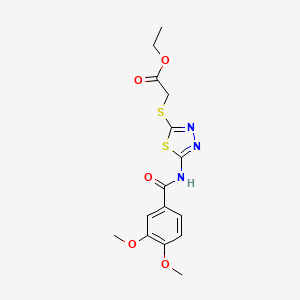


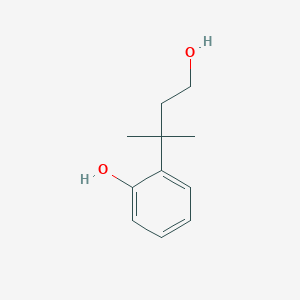
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)